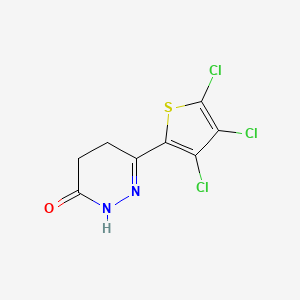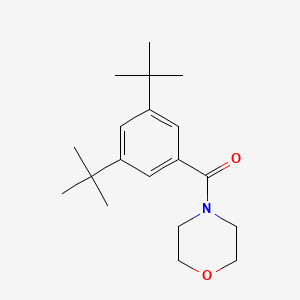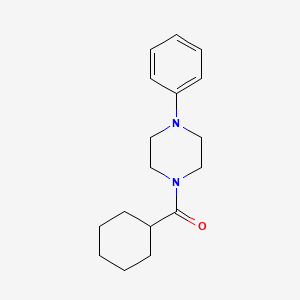
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea, commonly known as CMIT, is a chemical compound with a wide range of applications in various fields. CMIT is a member of the class of isothiourea compounds and is used as a biocide due to its antimicrobial properties. In
Wirkmechanismus
CMIT acts as a biocide by disrupting the cell membrane of microorganisms, leading to their death. CMIT is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Biochemical and Physiological Effects
CMIT has been shown to have low toxicity to humans and animals. However, exposure to high concentrations of CMIT can cause skin and eye irritation. CMIT is not known to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
CMIT is a cost-effective and efficient biocide that can be used in a variety of industrial applications. However, its use is limited by its potential toxicity to humans and animals, and its effectiveness can be reduced by the presence of organic matter in the water.
Zukünftige Richtungen
There are several areas of future research for CMIT, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its environmental impact. Additionally, there is a need for further research into the potential health effects of CMIT exposure, particularly in occupational settings.
Conclusion
In conclusion, CMIT is a widely used biocide with a range of applications in various industries. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CMIT is generally considered safe, its potential toxicity to humans and animals limits its use. Future research is needed to further explore the potential applications and health effects of CMIT.
Synthesemethoden
CMIT can be synthesized through various methods, including the reaction of 3-chloro-2-methylphenyl isothiocyanate with isobutylamine, or by reacting 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine. The reaction of 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine is the most commonly used method for the synthesis of CMIT.
Wissenschaftliche Forschungsanwendungen
CMIT is widely used as a biocide to control the growth of microorganisms in various industrial applications, including cooling water systems, pulp and paper mills, oil and gas production, and metalworking fluids. CMIT has also been used as a preservative in personal care products, such as shampoos and lotions.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-4-5-10(13)9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCNHGAJDIEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)



![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)